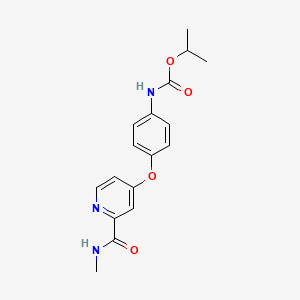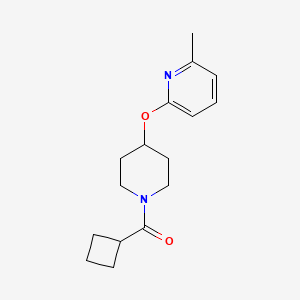![molecular formula C10H19NO3 B2659472 tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate CAS No. 2165772-28-9](/img/structure/B2659472.png)
tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2165772-28-9 . It has a molecular weight of 201.27 . The IUPAC name for this compound is tert-butyl ®-3- (1-hydroxyethyl)azetidine-1-carboxylate .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate” were not found, azetidines in general can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.It is typically stored at room temperature . The physical form of this compound was not specified in the search results.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate:
Pharmaceutical Synthesis
tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Antiviral Research
This compound has shown potential in the development of antiviral agents. Its structural properties make it a valuable building block in the synthesis of molecules that can inhibit viral replication, offering a pathway for the treatment of viral infections such as hepatitis C and HIV .
Cancer Research
In cancer research, tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate is used to develop novel anticancer agents. Its ability to form stable complexes with various biological targets makes it a key component in the design of drugs that can selectively target cancer cells without affecting healthy tissues .
Anti-inflammatory Agents
The compound is also utilized in the synthesis of anti-inflammatory drugs. Its chemical properties allow for the creation of molecules that can modulate inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases .
Neuroprotective Agents
Research has indicated that tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate can be used in the development of neuroprotective agents. These agents are designed to protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Compounds
The compound is a valuable precursor in the synthesis of antibacterial agents. Its ability to interfere with bacterial cell wall synthesis makes it an important tool in the fight against antibiotic-resistant bacteria .
Enzyme Inhibitors
tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate: is used in the development of enzyme inhibitors. These inhibitors can regulate the activity of specific enzymes, which is essential in various therapeutic areas, including metabolic disorders and cardiovascular diseases .
Chemical Biology Research
In chemical biology, this compound is used to study the interactions between small molecules and biological systems. Its versatility allows researchers to explore new biochemical pathways and mechanisms, contributing to a deeper understanding of cellular processes .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGASXWOTWMKN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2165772-28-9 |
Source


|
| Record name | tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)


![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)



![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)
